![molecular formula C11H9NO4 B2429478 5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid CAS No. 923216-10-8](/img/structure/B2429478.png)
5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid is a chemical compound with the molecular formula C11H9NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H7NO3/c9-6-3-1-2-4-8 (6)5-7 (10)11/h1-4H,5H2, (H,10,11) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 219.19 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- The research on 5-substituted-2,5-dihydro-2-furoic acids, including variants similar to 5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid, has demonstrated their synthesis under controlled Birch conditions and subsequent esterification with acidic methanol. These compounds exhibit notable spectroscopic properties, with distinctive long-range coupling constants and absorption maxima in their NMR and IR spectra, respectively (Masamune, Ono, & Matsue, 1975).
Chemical Transformations and Applications
- A study of the Birch Reduction of heterocyclic carboxylic acids, including compounds like 3-furoic acid, revealed insights into the mechanism of reduction and the formation of various derivatives. Such research can be applied to understanding the chemical transformations of related furoic acids (Kinoshita, Miyano, & Miwa, 1975).
Catalytic and Biocatalytic Potential
- The catalytic and biocatalytic potential of furoic acids, including this compound, has been explored in various studies. For instance, the work on biocatalytic production of 2,5-furandicarboxylic acid emphasizes the use of furan derivatives, including furoic acids, in sustainable chemistry and biotechnology (Yuan et al., 2019).
Analytical Applications
- Research on the analytical determination of furan derivatives in honey demonstrates the importance of furoic acids in analytical chemistry. Such studies provide insights into the detection and analysis of related compounds (Nozal et al., 2001).
Role in Organic Synthesis
- Furoic acids have been used in the synthesis of various organic compounds, showcasing their versatility in synthetic chemistry. The study on the stereoselective reduction of chiral 2-furoic acid derivatives highlights the use of these compounds in enantioselective synthesis (Donohoe et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
5-[(2-oxopyridin-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10-3-1-2-6-12(10)7-8-4-5-9(16-8)11(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWUBMWNKZHABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
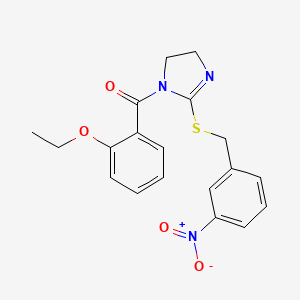
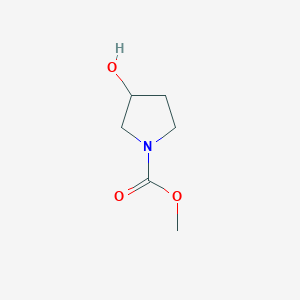
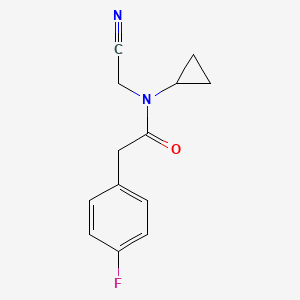
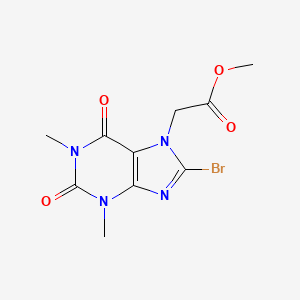
![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)
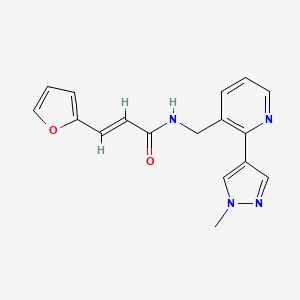
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)
![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)
![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)
![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)
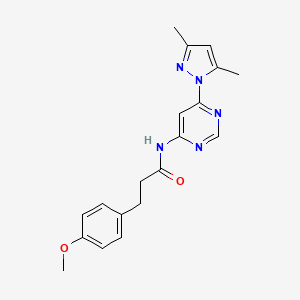
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2429414.png)
![1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429415.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2429416.png)
